molecular formula C13H15N3O3S B2529342 N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide CAS No. 1797865-66-7

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide

Cat. No.: B2529342
CAS No.: 1797865-66-7
M. Wt: 293.34
InChI Key: CKXVINPDBMMUOU-UHFFFAOYSA-N
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Description

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide is an organic compound that features a tetrahydrofuran ring, a pyrazole ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydrofuran ring can be oxidized to form lactones.

    Reduction: The nitro group in the benzenesulfonamide can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of lactones.

    Reduction: Conversion to amines.

    Substitution: Formation of sulfonamide derivatives.

Mechanism of Action

The mechanism of action of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzenesulfonamide is unique due to its combination of a tetrahydrofuran ring, a pyrazole ring, and a benzenesulfonamide group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c17-20(18,13-4-2-1-3-5-13)15-11-8-14-16(9-11)12-6-7-19-10-12/h1-5,8-9,12,15H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXVINPDBMMUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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